molecular formula C35H32N4O4 B11661934 4,4'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

4,4'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

Cat. No.: B11661934
M. Wt: 572.7 g/mol
InChI Key: ASMIQTBKCRSMGG-UHFFFAOYSA-N
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Description

4-{4-(BENZYLOXY)-3-METHOXYPHENYLMETHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-(BENZYLOXY)-3-METHOXYPHENYLMETHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL typically involves a multi-step process. One common method includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

4-{4-(BENZYLOXY)-3-METHOXYPHENYLMETHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and specific catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

4-{4-(BENZYLOXY)-3-METHOXYPHENYLMETHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-(BENZYLOXY)-3-METHOXYPHENYLMETHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the activation of autophagy proteins and the induction of p53-mediated apoptosis . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-5-pyrazolone: A precursor in the synthesis of the target compound.

    Benzaldehyde derivatives: Used in the synthesis process and share similar structural features.

    Other pyrazole derivatives: Compounds with similar pyrazole ring structures and varying substituents.

Uniqueness

4-{4-(BENZYLOXY)-3-METHOXYPHENYLMETHYL}-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C35H32N4O4

Molecular Weight

572.7 g/mol

IUPAC Name

4-[(3-methoxy-4-phenylmethoxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C35H32N4O4/c1-23-31(34(40)38(36-23)27-15-9-5-10-16-27)33(32-24(2)37-39(35(32)41)28-17-11-6-12-18-28)26-19-20-29(30(21-26)42-3)43-22-25-13-7-4-8-14-25/h4-21,33,36-37H,22H2,1-3H3

InChI Key

ASMIQTBKCRSMGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C5=C(NN(C5=O)C6=CC=CC=C6)C

Origin of Product

United States

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